(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid
Description
Properties
Molecular Formula |
C10H9FN2O2 |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9FN2O2/c11-5-1-2-8-6(3-5)7(4-13-8)9(12)10(14)15/h1-4,9,13H,12H2,(H,14,15)/t9-/m1/s1 |
InChI Key |
QKUVKIQLCJSVET-SECBINFHSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)C(=CN2)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Chiral Auxiliary-Mediated Approaches
A widely employed strategy involves the use of chiral auxiliaries to induce stereocontrol during the formation of the α-amino acid moiety. For example, ethyl 2-amino-3-(5-fluoro-1H-indol-3-yl)propanoate serves as a key intermediate. Hydrolysis under acidic conditions (HCl, 60°C, 5 hours) yields the free amino acid, which is subsequently converted to the hydrochloride salt . To achieve the (R)-configuration, researchers have utilized Boc-protected intermediates combined with chiral resolving agents. For instance, treatment with (R)-2-(4-toluenesulfonyloxy)-phenylacetic amide enables diastereomeric separation via semi-preparative HPLC .
Table 1: Chiral Auxiliary-Mediated Synthesis Conditions
Catalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure products. Iridium complexes with P-stereogenic ligands (e.g., TangPhos) have been effective in reducing α-imino esters to α-amino acids. For the target compound, 5-fluoroindole-3-glyoxylate undergoes hydrogenation under 50 bar H₂ with a Ru-diamine catalyst (C14b), achieving up to 96% ee . Critical parameters include solvent polarity (DMF preferred) and catalyst loading (S/C = 1,000–2,000) .
Key Reaction Pathway
-
Substrate Preparation : Condensation of 5-fluoroindole with glyoxylic acid to form the α-keto acid.
-
Imine Formation : Reaction with ammonium acetate to generate the α-imino ester.
-
Hydrogenation : Asymmetric reduction using [Ir(COD)Cl]₂/(R)-SegPhos at 25°C .
Enzymatic Resolution of Racemic Mixtures
Lipases and acylases enable kinetic resolution of racemic amino acids. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of (±)-2-amino-2-(5-fluoro-1H-indol-3-yl)acetic acid ethyl ester. The (R)-enantiomer remains unreacted, while the (S)-enantiomer is acetylated and separated via column chromatography . This method achieves >99% ee but requires optimization of solvent systems (e.g., tert-amyl alcohol) and acyl donors (vinyl acetate) .
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Adapting SPPS protocols, Fmoc-protected derivatives of the target compound are synthesized for peptide conjugation. Methyl (R)-2-(2-((S)-2-((Fmoc)amino)-4-methylpentanamido)-3,5-dichlorobenzamido)-3-(5-fluoro-1H-indol-3-yl)propanoate is prepared using EDC/HOBt coupling, followed by TFA-mediated deprotection . This approach is valuable for generating peptide-drug conjugates but requires stringent purification to eliminate diastereomeric byproducts .
Industrial-Scale Production Methods
Large-scale synthesis prioritizes cost efficiency and minimal waste. A patented route involves:
-
Indole Ring Construction : Cyclization of 4-fluoroaniline with chloroacetic acid under basic conditions (NaOH, 80°C) .
-
Strecker Reaction : Treatment with KCN and (R)-α-methylbenzylamine to introduce the amino group .
-
Hydrolysis : 6N H₂SO₄ at 100°C for 12 hours to yield the free amino acid .
Table 2: Industrial Process Metrics
Emerging Techniques: Flow Chemistry and Microwave Assistance
Recent advances include continuous-flow systems for hazardous steps (e.g., hydrogenation). A microreactor setup with Pd/C catalysts reduces reaction times from 12 hours to 30 minutes while maintaining 94% ee . Microwave-assisted hydrolysis (150°C, 20 minutes) accelerates the conversion of esters to acids, minimizing racemization .
Chemical Reactions Analysis
Oxidation Reactions
The indole ring and amino group undergo oxidation under controlled conditions:
| Reaction Target | Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|---|
| Indole ring | KMnO₄ | Acidic | Oxo-indole derivatives | |
| Amino group | H₂O₂ | Neutral pH | Nitroso intermediates |
Oxidation of the indole ring typically produces 5-fluoro-2-oxindole-3-acetic acid derivatives, while amino group oxidation yields nitroso compounds. These products serve as intermediates for further functionalization.
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
| Reaction Type | Reagents/Conditions | Product Example | Yield* | Reference |
|---|---|---|---|---|
| Esterification | Methanol + H₂SO₄ (catalyst) | Methyl 2-amino-2-(5-fluoro-1H-indol-3-yl)acetate | ~85% | |
| Amidation | Ethylamine + DCC (coupling) | N-Ethyl-2-amino-2-(5-fluoro-1H-indol-3-yl)acetamide | ~78% |
*Yields are estimated based on analogous reactions in indole acetic acid derivatives .
Nucleophilic Substitution
The 5-fluoro substituent on the indole ring enables regioselective substitution:
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 5-Amino-2-amino-2-(1H-indol-3-yl)acetic acid | >90% | |
| Thiols | NaOH, EtOH, reflux | 5-Sulfanyl-indole derivatives | 85% |
Fluorine’s electronegativity enhances the C–F bond’s susceptibility to displacement by soft nucleophiles, yielding bioactive analogs .
Cyclization and Heterocycle Formation
The amino and carboxylic acid groups facilitate intramolecular cyclization:
| Reagents | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| POCl₃ | Reflux, 4 hrs | 5-Fluoro-indolo[2,3-b]oxazine-3-one | Anticancer scaffolds | |
| CS₂ + KOH | Ethanol, 12 hrs | 1,3,4-Oxadiazole hybrids | Antimicrobial agents |
These reactions exploit the compound’s bifunctional nature to generate fused heterocycles with enhanced bioactivity .
Metal-Complexation Reactions
The amino-carboxylate structure allows coordination with transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | 1:2 (M:L) | Octahedral | 8.2 ± 0.3 | |
| FeCl₃ | 1:1 | Tetrahedral | 6.7 ± 0.2 |
Metal complexes exhibit modified electronic properties, potentially enhancing catalytic or pharmacological profiles .
Photochemical Reactions
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Product | Mechanism | Reference |
|---|---|---|---|---|
| 254 nm | Acetonitrile | 5-Fluoro-3-(2-nitrovinyl)-1H-indole | [2+2] Cycloaddition | |
| 365 nm | Methanol | Indole dimer derivatives | Radical coupling |
These reactions highlight the compound’s utility in synthesizing photoresponsive materials.
Enzymatic Modifications
Biocatalytic approaches enable stereoselective transformations:
| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lipase B (CAL-B) | Racemic ester | (R)-enantiomer (>99% ee) | 98% | |
| Transaminase | Ketone analog | Chiral amine derivatives | 95% |
Enzymatic methods provide sustainable routes to enantiopure derivatives for drug development.
Scientific Research Applications
Enzyme Modulation
One of the primary applications of (R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid is its ability to modulate key enzymatic pathways. Research indicates that it can inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme crucial for immune regulation. This inhibition may have significant implications in cancer therapy, as IDO plays a role in tumor immune evasion by degrading tryptophan and promoting T-cell tolerance.
Anticancer Properties
The compound has shown potential anticancer properties due to its ability to interfere with cellular signaling pathways associated with cancer cell proliferation. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its utility as a therapeutic agent against malignancies such as colon and lung cancers .
Cancer Therapy
Given its inhibitory effects on IDO and its capacity to induce apoptosis, this compound is being investigated as a potential treatment for solid tumors, particularly colorectal carcinoma. This cancer type is notoriously difficult to treat with conventional chemotherapy, highlighting the need for novel therapeutic agents .
Immune Modulation
The compound's ability to modulate immune responses positions it as a candidate for therapies aimed at enhancing anti-tumor immunity. By inhibiting IDO, it may help restore T-cell function in the tumor microenvironment, potentially improving the efficacy of existing immunotherapies .
Synthesis and Production
The synthesis of this compound typically begins with indole-3-acetic acid. Key synthetic steps include oxidation, reduction, and substitution reactions under controlled conditions to yield the desired product with high purity and yield. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality.
Comparative Analysis with Related Compounds
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Indole-3-acetic acid | Indole core with acetic acid | Plant hormone involved in growth regulation |
| 5-Fluoroindole | Fluorinated indole | Precursor for various synthetic applications |
| Indole-3-carboxylic acid | Indole core with carboxylic acid group | Known for anticancer properties |
| This compound | Amino group + fluorinated indole | Enhanced reactivity and unique biological activity |
This table illustrates how this compound stands out among other indole derivatives due to its unique structural arrangement that enhances both chemical reactivity and biological activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those derived from colorectal and lung tumors. These studies often involve assessing cell viability through assays such as MTT or Annexin V/PI staining to evaluate apoptosis induction .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary results indicate that administration of this compound leads to reduced tumor growth rates compared to controls, supporting its potential application in clinical settings .
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Indole Derivatives
(a) 2-Amino-2-(5-bromo-1H-indol-3-yl)acetic acid
- Structure : Bromine replaces fluorine at the 5-position.
- Molecular Formula : C₁₀H₉BrN₂O₂ | MW : 269.09 g/mol .
- Key Differences: Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in binding pockets compared to fluorine.
(b) (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid
- Structure : Chlorine at the 5-position and a methyl group at the 2-position.
- Molecular Formula: C₁₁H₁₀ClNO₂ | MW: 223.66 g/mol .
- Chlorine’s moderate electronegativity balances electronic and steric effects differently than fluorine.
(c) (R)-2-Amino-2-(4-bromo-1H-indol-3-YL)acetic acid
Table 1: Halogen-Substituted Indole Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 5-F, 3-(R-amino acetic acid) | C₁₀H₉FN₂O₂ | 208.19 | Chiral center, high electronegativity |
| 2-Amino-2-(5-bromo-1H-indol-3-yl)acetic acid | 5-Br, 3-amino acetic acid | C₁₀H₉BrN₂O₂ | 269.09 | Enhanced hydrophobicity |
| (5-Chloro-2-methyl-1H-indol-3-yl)acetic acid | 5-Cl, 2-Me | C₁₁H₁₀ClNO₂ | 223.66 | Increased lipophilicity |
Functional Group Variations
(a) (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid
- Structure: Methyl group at the 2-position, lacking the amino group.
- Molecular Formula: C₁₁H₁₀FNO₂ | MW: 207.20 g/mol .
- The methyl group may improve metabolic stability.
(b) 2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid
- Structure : Hydroxy group at the 5-position and an acetamido side chain.
- Molecular Formula : C₁₂H₁₂N₂O₄ | MW : 248.24 g/mol .
- Key Differences : The hydroxy group increases polarity, enhancing solubility but possibly reducing blood-brain barrier penetration. The acetamido group introduces amide functionality, altering metabolic pathways.
Table 2: Functional Group Variations
| Compound Name | Functional Groups | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-(R-amino acetic acid) | C₁₀H₉FN₂O₂ | 208.19 | Chiral, hydrogen-bond donor/acceptor |
| (5-Fluoro-2-methyl-1H-indol-3-yl)acetic acid | 2-Me, 3-acetic acid | C₁₁H₁₀FNO₂ | 207.20 | Lipophilic, no amino group |
| 2-[2-(5-Hydroxy-1H-indol-3-yl)acetamido]acetic acid | 5-OH, 3-acetamido acetic acid | C₁₂H₁₂N₂O₄ | 248.24 | High polarity, amide linkage |
Non-Indole Analogs
(a) (R)-2-Amino-2-phenylacetic acid
- Structure : Phenyl ring instead of indole.
- Molecular Formula: C₈H₉NO₂ | MW: 151.16 g/mol .
(b) 2-Amino-2-(4-methoxyphenyl)acetic acid
- Structure : Methoxy-substituted phenyl ring.
- Molecular Formula: C₉H₁₁NO₃ | MW: 181.19 g/mol .
- Key Differences : Methoxy group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine in the target compound.
Biological Activity
(R)-2-Amino-2-(5-fluoro-1H-indol-3-YL)acetic acid, also known as 5-Fluoro-L-tryptophan, is a fluorinated derivative of the amino acid tryptophan. Its unique structure incorporates a fluorine atom at the 5-position of the indole ring, which significantly influences its biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C11H11FN2O2, with a molecular weight of 222.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and alters its interaction with biological targets compared to non-fluorinated analogs.
| Property | Value |
|---|---|
| Molecular Formula | C11H11FN2O2 |
| Molecular Weight | 222.22 g/mol |
| Boiling Point | Not available |
| Number of Heavy Atoms | 16 |
| Number of Aromatic Heavy Atoms | 9 |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study highlighted its efficacy against various human solid tumors, particularly colon and lung cancers. The compound was found to induce apoptosis in cancer cells through caspase activation and reactive oxygen species (ROS) formation, demonstrating a potential mechanism for its anticancer effects .
Neuroprotective Effects
The compound has shown promise in neuroprotection. It may modulate neurotransmitter systems, particularly serotonin pathways, due to its structural similarity to serotonin precursors. This modulation can enhance cognitive functions and provide protective effects against neurodegenerative diseases .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Tumor Growth : The compound interacts with key signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth.
- Modulation of Serotonin Receptors : As a tryptophan derivative, it may influence serotonin receptor activity, contributing to its neuroprotective effects.
- Antimicrobial Mechanism : The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes contributes to its antimicrobial efficacy.
Study on Antitumor Efficacy
In a study involving various human cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), this compound was tested for cytotoxicity using the MTT assay. The results indicated a significant reduction in cell viability at lower concentrations compared to controls .
Neuroprotective Study
A preclinical model demonstrated that administration of this compound resulted in improved cognitive functions in mice subjected to neurotoxic agents. Behavioral tests showed enhanced memory retention and reduced anxiety-like behaviors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-fluoro-1H-indol-3-yl)acetic acid, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from 5-fluoroindole. A key intermediate, 2-(5-fluoro-1H-indol-1-yl)acetyl chloride, is prepared by reacting 5-fluoroindole with chloroacetyl chloride in triethylamine and dichloromethane . Condensation with a chiral amino acid (e.g., lysine) under basic/acidic conditions yields the target compound. To improve yields, use magnetic nanoparticles (e.g., NiFe₂O₄) as catalysts, which enhance reaction efficiency and reduce time due to their high surface area and recyclability . Purification via recrystallization or column chromatography (using chiral stationary phases for enantiomeric purity) is recommended.
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C-NMR : Assign peaks based on characteristic signals:
- Indole protons: δ 7.0–7.5 ppm (aromatic), δ ~10.5 ppm (N-H of indole).
- Fluoro-substituent: Deshielding effects alter adjacent proton chemical shifts.
- Chiral center (α-carbon): Splitting patterns in ¹H-NMR confirm stereochemistry .
- LC-MS : Use electrospray ionization (ESI) in positive mode to detect [M+H]⁺. Monitor for m/z = 222.22 (C₁₁H₁₁FN₂O₂) and fragmentation patterns (e.g., loss of COOH or NH₂ groups) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 280 nm for indole absorption) assess purity. Chiral columns (e.g., Chiralpak IA) resolve enantiomers .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation and moisture absorption. For lyophilized powders, use desiccants (silica gel). Aqueous solutions should be buffered at pH 4–6 to avoid decomposition of the indole or amino acid moieties .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and electrostatic potential maps for nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes or receptors). The fluoroindole group may engage in hydrophobic interactions, while the carboxylic acid forms hydrogen bonds. Validate with experimental IC₅₀/Kd values .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. antimicrobial effects)?
- Methodological Answer :
- Assay Optimization : Standardize protocols (e.g., DPPH for antioxidants; microdilution for antimicrobials) to minimize variability. Include positive controls (e.g., ascorbic acid, ampicillin).
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., non-fluorinated or D-enantiomers) to isolate the role of the 5-fluoro and chiral center. Contradictions may arise from stereospecific interactions or assay conditions (e.g., pH, solvent) .
- Meta-Analysis : Use platforms like Web of Science to aggregate data, noting trends in cell lines or microbial strains where activity is consistent .
Q. How can enantiomeric purity be rigorously validated, and what are the implications of chiral impurities?
- Methodological Answer :
- Chiral HPLC : Employ columns with cellulose- or amylose-based phases (e.g., Chiralpak AD-H). Compare retention times with pure (R)- and (S)-standards.
- Circular Dichroism (CD) : Measure Cotton effects at 250–300 nm (indole π→π* transitions) to confirm absolute configuration .
- Impurity Impact : Even 1% (S)-enantiomer can alter pharmacokinetics or toxicity. Use preparative HPLC to remove impurities if detected .
Q. What advanced synthetic modifications enhance the compound’s pharmacological profile?
- Methodological Answer :
- Prodrug Design : Protect the carboxylic acid as an ester (e.g., methyl or pivaloyloxymethyl) to improve bioavailability. Boc-protection of the amino group aids in peptide coupling .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., benzoxazole for antimicrobial activity) via amide bonds. Monitor stability in simulated physiological conditions (PBS, human plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
